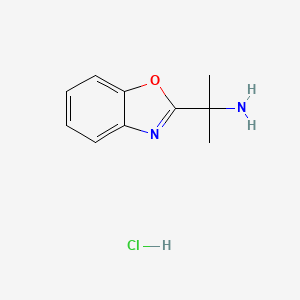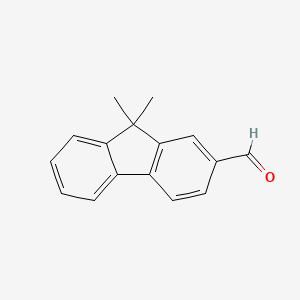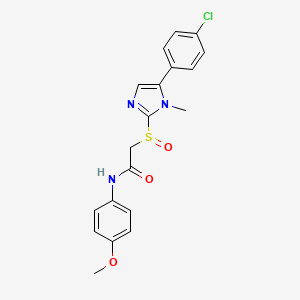
N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CPOP is a type of oxalamide, which is a class of compounds that have been found to exhibit various biological activities.
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound with potential applications derived from research into synthetic methods and chemical reactions. A novel synthetic approach has been developed, utilizing a one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which could potentially be adapted for the synthesis of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide. This method is operationally simple, high yielding, and provides a new route for anthranilic acid derivatives and oxalamides, indicating its utility in pharmaceutical and material science applications (Mamedov et al., 2016).
Chemical Analysis and Detection
In the context of environmental science and analytical chemistry, novel methods for the analysis and detection of compounds in natural water have been explored. For example, techniques have been developed for isolating and detecting herbicides and their degradation products, which involve the separation of parent compounds and their polar degradates. Such methodologies could be applied to the detection and analysis of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in environmental samples, providing insights into its behavior and impact (Zimmerman et al., 2002).
Neuropharmacological Research
Research into the mechanisms of orexin receptors on compulsive food consumption in rats has identified compounds with selective antagonistic effects on these receptors, which may have implications for understanding the neuropharmacological actions of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide. Compounds targeting orexin receptors could offer new therapeutic avenues for eating disorders and other neurological conditions, suggesting a potential area of application for N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in neuropharmacology (Piccoli et al., 2012).
Therapeutic and Biological Activities
The development and characterization of novel compounds with therapeutic potential, such as selective androgen receptor modulators (SARMs), highlight the importance of understanding the pharmacokinetics, metabolism, and biological activity of compounds like N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide. Studies in this area can provide valuable insights into the drug development process, from synthesis to clinical application, indicating a possible research direction for investigating the biological and therapeutic activities of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide (Wu et al., 2006).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-2-7-14(10-15(11)19)21-17(23)16(22)20-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIAEIFITLRZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2754780.png)
![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

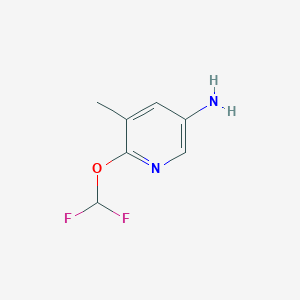
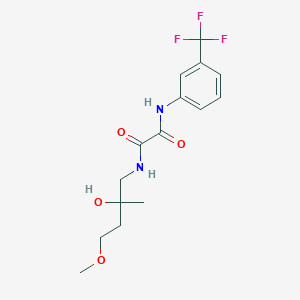
![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)
